molecular formula C10H8F2N4O B2573544 N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1488873-88-6

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2573544
CAS No.: 1488873-88-6
M. Wt: 238.198
InChI Key: PFYWJJIKQZPBDH-UHFFFAOYSA-N
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Description

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a difluorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the following steps:

    Preparation of 2,5-difluorobenzyl azide: This intermediate is synthesized by reacting 2,5-difluorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    CuAAC Reaction: The 2,5-difluorobenzyl azide is then reacted with an alkyne derivative in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

    Amidation: The resulting triazole is further reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Continuous flow reactors and heterogeneous catalysts are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The triazole ring is generally resistant to oxidation and reduction, but the carboxamide group can undergo hydrolysis under acidic or basic conditions.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other azides or alkynes to form larger heterocyclic structures.

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to form the triazole ring.

    Sodium Azide: Used to prepare azide intermediates.

    Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.

    Acids and Bases: Used for hydrolysis of the carboxamide group.

Major Products Formed

    Substituted Triazoles: Formed through substitution reactions.

    Hydrolyzed Carboxamides: Formed through hydrolysis of the carboxamide group.

Scientific Research Applications

N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is used as a scaffold for designing new drugs due to its stability and bioactivity

    Chemical Biology: The triazole ring is used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and dendrimers, due to its ability to form stable linkages.

    Agrochemicals: It is explored for use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is primarily based on its ability to interact with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzyl Alcohol: A precursor in the synthesis of N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-5-carboxamide.

    2,5-Difluorobenzyl Chloride: Another precursor used in the synthesis.

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both the difluorobenzyl group and the triazole ring. This combination imparts enhanced stability, bioactivity, and versatility in chemical reactions compared to other triazole derivatives .

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-1-2-8(12)6(3-7)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWJJIKQZPBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC(=O)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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